molecular formula C13H18FNO5S B2450565 4-(2,6-Dimethoxyphenoxy)piperidine-1-sulfonyl fluoride CAS No. 2411218-51-2

4-(2,6-Dimethoxyphenoxy)piperidine-1-sulfonyl fluoride

Cat. No.: B2450565
CAS No.: 2411218-51-2
M. Wt: 319.35
InChI Key: QNRDTRZHXXZNSI-UHFFFAOYSA-N
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Description

4-(2,6-Dimethoxyphenoxy)piperidine-1-sulfonyl fluoride is a chemical compound that features a piperidine ring substituted with a sulfonyl fluoride group and a 2,6-dimethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethoxyphenoxy)piperidine-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of the 2,6-dimethoxyphenol derivative, which is then reacted with piperidine to form the 4-(2,6-dimethoxyphenoxy)piperidine intermediate. This intermediate is subsequently treated with sulfonyl fluoride reagents under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethoxyphenoxy)piperidine-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can modify the sulfonyl fluoride group to other functional groups.

    Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyl fluoride group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a wide range of functionalized piperidine compounds.

Scientific Research Applications

4-(2,6-Dimethoxyphenoxy)piperidine-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethoxyphenoxy)piperidine-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction is crucial for its potential use as an enzyme inhibitor in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Dimethoxyphenoxy)piperidine-1-sulfonyl chloride
  • 4-(2,6-Dimethoxyphenoxy)piperidine-1-sulfonamide
  • 4-(2,6-Dimethoxyphenoxy)piperidine-1-sulfonic acid

Uniqueness

4-(2,6-Dimethoxyphenoxy)piperidine-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring selective enzyme inhibition and covalent modification of biomolecules.

Properties

IUPAC Name

4-(2,6-dimethoxyphenoxy)piperidine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO5S/c1-18-11-4-3-5-12(19-2)13(11)20-10-6-8-15(9-7-10)21(14,16)17/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRDTRZHXXZNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OC2CCN(CC2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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